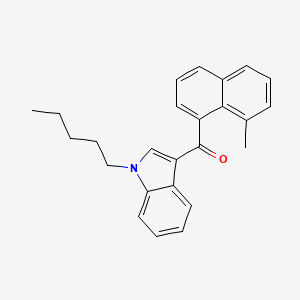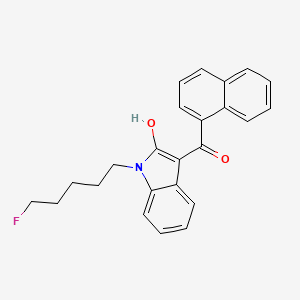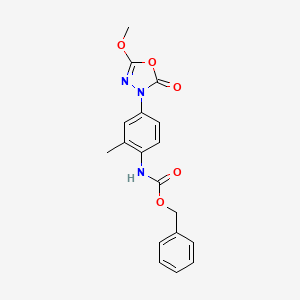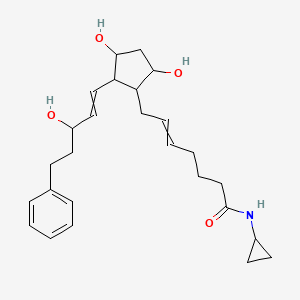
Bimatoprost cyclopropyl amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bimatoprost cyclopropyl amide is a synthetic analog of prostaglandin, specifically designed to mimic the activity of prostamides. It is structurally related to bimatoprost, a well-known compound used in the treatment of glaucoma and ocular hypertension. This compound is characterized by its unique cyclopropyl amide group, which distinguishes it from other prostaglandin analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of bimatoprost cyclopropyl amide involves several key steps:
Oxidation Reaction: The initial step involves the oxidation of a precursor compound in the presence of an oxidation system within a suitable solvent.
Amidation Reaction: The oxidized intermediate is then subjected to an amidation reaction with an appropriate amine, such as ethylamine, under basic conditions.
Reduction Reactions: Subsequent reduction reactions are carried out using specific reducing agents to obtain the desired cyclopropyl amide structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. The process involves the use of cost-effective raw materials and solvents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bimatoprost cyclopropyl amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different intermediates.
Reduction: Reduction reactions are essential in the synthesis of the cyclopropyl amide structure.
Substitution: The compound can undergo substitution reactions, particularly at the amide group.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Solvents: Solvents such as methanol, ethanol, and dichloromethane are commonly used in these reactions.
Major Products
The major products formed from these reactions include various intermediates that are further processed to obtain the final this compound compound.
Scientific Research Applications
Bimatoprost cyclopropyl amide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of prostaglandin analogs and their synthetic pathways.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: This compound is investigated for its potential therapeutic applications in treating glaucoma and promoting hair growth
Mechanism of Action
Bimatoprost cyclopropyl amide exerts its effects by mimicking the activity of prostamides, which are biosynthesized from the natural endocannabinoid anandamide by the enzyme cyclo-oxygenase 2 (COX-2) . The compound stimulates the outflow of aqueous humor in the eye, reducing intraocular pressure and decreasing the risk of optic nerve damage . Additionally, it promotes hair growth by stimulating the hair cycle and prolonging the growth phase .
Comparison with Similar Compounds
Similar Compounds
Bimatoprost: A prostaglandin analog used to treat glaucoma and promote eyelash growth.
Latanoprost: Another prostaglandin analog used in the treatment of glaucoma.
Travoprost: Similar to bimatoprost and latanoprost, used for reducing intraocular pressure.
Unoprostone: A prostaglandin analog with similar applications in glaucoma treatment.
Uniqueness
Bimatoprost cyclopropyl amide is unique due to its cyclopropyl amide group, which provides distinct pharmacological properties compared to other prostaglandin analogs. This structural difference enhances its stability and efficacy in reducing intraocular pressure and promoting hair growth .
Properties
Molecular Formula |
C26H37NO4 |
|---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
N-cyclopropyl-7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpent-1-enyl)cyclopentyl]hept-5-enamide |
InChI |
InChI=1S/C26H37NO4/c28-21(15-12-19-8-4-3-5-9-19)16-17-23-22(24(29)18-25(23)30)10-6-1-2-7-11-26(31)27-20-13-14-20/h1,3-6,8-9,16-17,20-25,28-30H,2,7,10-15,18H2,(H,27,31) |
InChI Key |
DOLPNGMQVSAVIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)CCCC=CCC2C(CC(C2C=CC(CCC3=CC=CC=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-hydroxy-1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10767007.png)
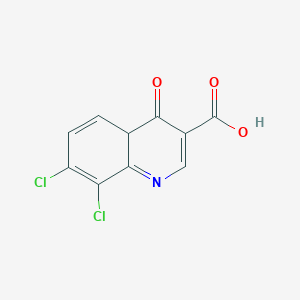


![methyl 2-[7-[6-(3-hydroxyoct-1-enyl)-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoylamino]acetate](/img/structure/B10767064.png)

![cyclo[DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe-DL-OVal-N(Me)Phe]](/img/structure/B10767072.png)

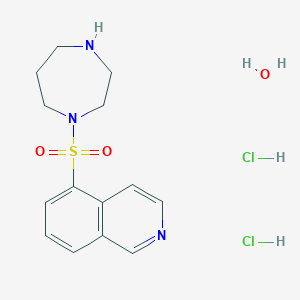
![cyclo[OVal-D-N(Me)Phe-OVal-D-N(Me)Phe-OVal-D-N(Me)Phe]](/img/structure/B10767117.png)
